VISTA Binding Affinity: VISTA‑IN‑3 Exhibits a 4.3‑Fold Tighter KD than the Dual‑Inhibitor Compound S8
VISTA‑IN‑3 demonstrates a KD of 0.49 ± 0.20 μM for VISTA protein as measured by microscale thermophoresis (MST), representing the highest affinity in its chemical series [1]. In contrast, the bifunctional PD‑L1/VISTA inhibitor Compound S8 (PD‑L1/VISTA‑IN‑2) exhibits a VISTA KD of 2.1 μM under isothermal titration calorimetry (ITC) conditions [2]. This constitutes a 4.3‑fold tighter binding interaction for VISTA‑IN‑3, translating to a lower concentration requirement for half‑maximal target engagement.
| Evidence Dimension | VISTA binding affinity (KD) |
|---|---|
| Target Compound Data | 0.49 ± 0.20 μM |
| Comparator Or Baseline | Compound S8 (PD‑L1/VISTA‑IN‑2): 2.1 μM |
| Quantified Difference | 4.3‑fold lower KD for VISTA‑IN‑3 |
| Conditions | VISTA‑IN‑3: MST assay; Compound S8: ITC assay |
Why This Matters
A 4.3‑fold affinity advantage enables robust target engagement at lower compound concentrations, minimizing off‑target liabilities and reducing the amount of compound required for in vivo dosing.
- [1] Sun, C., He, Y., Wang, G., Zhang, G., Zhang, Y., Shen, H., Hu, L., Sun, Y., Jiang, B., Wang, X., Yuan, K., Min, W., Wang, L., Sun, H., Xiao, Y., Yang, P. Design, Synthesis, and Antitumor Activity Evaluation of Novel VISTA Small Molecule Inhibitors. Journal of Medicinal Chemistry 2024, 67 (5), 3590–3605. View Source
- [2] Discovery of bifunctional small molecules targeting PD‑L1/VISTA with favorable pharmacokinetics for cancer immunotherapy. European Journal of Medicinal Chemistry 2025, 283, 117141. View Source
